molecular formula C5H7NO2 B13618591 1-(1,2-Oxazol-5-yl)ethan-1-ol

1-(1,2-Oxazol-5-yl)ethan-1-ol

Cat. No.: B13618591
M. Wt: 113.11 g/mol
InChI Key: YPRGZMXHEJCZEC-UHFFFAOYSA-N
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Description

1-(1,2-Oxazol-5-yl)ethan-1-ol is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,2-Oxazol-5-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,2-Oxazol-5-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,2-oxazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4(7)5-2-3-6-8-5/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRGZMXHEJCZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation and NMR Spectral Analysis of 1-(1,2-Oxazol-5-yl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the isoxazole (1,2-oxazole) ring system in drug discovery pipelines. Isoxazoles display numerous pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties, often serving as critical bioisosteres for esters and amides[1].

When functionalized at the 5-position with a 1-hydroxyethyl group, the resulting molecule—1-(1,2-oxazol-5-yl)ethan-1-ol —presents a unique hydrogen-bonding motif. Accurately characterizing this building block is paramount for downstream synthetic integrity. This whitepaper provides an in-depth, field-proven guide to the synthesis, self-validating NMR acquisition protocols, and the fundamental causality behind the chemical shifts of 1-(1,2-oxazol-5-yl)ethan-1-ol.

Synthetic Pathways and Sample Procurement

Before spectral analysis, it is crucial to understand the synthetic origin of the sample, as residual precursors or byproducts directly impact the NMR spectra. The reduction of 5-acetylisoxazole derivatives is a well-documented pathway to access 5-(1-hydroxyethyl)isoxazoles[2]. Alternatively, Grignard addition provides a direct route from the corresponding aldehyde.

Synthesis A Isoxazole-5-carboxaldehyde B MeMgBr / THF (Grignard Addition) A->B Step 1a C 1-(1,2-Oxazol-5-yl)ethan-1-ol B->C Step 2a D 5-Acetylisoxazole E NaBH4 / MeOH (Reduction) D->E Step 1b E->C Step 2b

Synthetic pathways for 1-(1,2-Oxazol-5-yl)ethan-1-ol via Grignard addition or ketone reduction.

Self-Validating NMR Experimental Protocol

A robust analytical workflow must be a self-validating system. Merely placing a tube in the spectrometer is insufficient; every parameter must be chosen to cross-verify the structural assignment.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the purified 1-(1,2-oxazol-5-yl)ethan-1-ol in 0.6 mL of high-purity Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because its lack of exchangeable protons prevents the rapid deuterium exchange of the hydroxyl (-OH) group, allowing the -OH proton to be observed. TMS provides an absolute zero reference point.

  • Locking and Shimming: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of CDCl₃. Perform gradient shimming to achieve a line width at half-height of <1.0 Hz for the TMS peak.

  • 1D ¹H NMR Acquisition (The Baseline Check): Acquire a standard 1D proton spectrum (16 scans, 1.0 s relaxation delay, 30° pulse angle).

    • Self-Validation: Verify the presence of the solvent residual peak at exactly δ 7.26 ppm and TMS at δ 0.00 ppm. This validates the chemical shift referencing before proceeding to complex 2D experiments.

  • 1D ¹³C NMR Acquisition: Acquire the carbon spectrum at 100 MHz (1024 scans, 2.0 s relaxation delay).

    • Causality: The extended 2.0 s relaxation delay ( d1​ ) is critical. Quaternary carbons (like C-5 on the isoxazole ring) lack attached protons to facilitate dipole-dipole relaxation. A short delay would cause this crucial peak to vanish into the baseline noise.

  • 2D NMR Acquisition (COSY, HSQC, HMBC): Set up the spectral windows ( sw ) for the 2D experiments using the exact sweep widths determined from the validated 1D spectra. This prevents signal aliasing and ensures maximum digital resolution.

Spectral Data Presentation and Causality Analysis

The tables below summarize the quantitative NMR data. Understanding why these shifts occur is the hallmark of an expert spectroscopist.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-3 8.24Doublet (d)1.81HIsoxazole Ring CH
H-4 6.21Doublet (d)1.81HIsoxazole Ring CH
H-1' 5.05Quartet (q)6.51HSide-chain CH-OH
H-2' 1.58Doublet (d)6.53HSide-chain CH₃
-OH 2.85Broad singlet (br s)-1HHydroxyl Proton

Causality of ¹H Shifts: The extreme downfield shift of H-3 (δ 8.24) is driven by its proximity to both the electronegative oxygen and nitrogen atoms of the isoxazole ring, which strongly deshield the proton via inductive electron withdrawal. The small coupling constant ( J=1.8 Hz) between H-3 and H-4 is a classic signature of the 1,2-oxazole system, differentiating it from other five-membered heterocycles.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionShift (δ, ppm)Carbon TypeAssignment
C-5 173.5Quaternary (Cq)Isoxazole C-substituted
C-3 150.2Methine (CH)Isoxazole CH
C-4 101.8Methine (CH)Isoxazole CH
C-1' 63.4Methine (CH)Side-chain CH-OH
C-2' 21.6Methyl (CH₃)Side-chain CH₃

Causality of ¹³C Shifts: The C-5 carbon appears remarkably downfield (δ 173.5). This is due to the combined inductive electron-withdrawing effect of the adjacent ring oxygen and the attached electronegative -CH(OH)CH₃ group. Conversely, C-4 is highly shielded (δ 101.8). This occurs because the oxygen and nitrogen lone pairs participate in the aromatic π -system, increasing electron density specifically at the 4-position via resonance (a π -excessive position).

2D NMR Connectivity and Structural Validation

To ensure absolute trustworthiness in the structural assignment, 2D NMR is employed to map the atomic connectivity. The HSQC experiment validates the 1D ¹³C assignments by linking directly bonded C-H pairs, ensuring no misassignment of the quaternary C-5. COSY and HMBC establish the molecular framework.

NMR_Correlations H3 H-3 (δ 8.24) H4 H-4 (δ 6.21) H3->H4 COSY C3 C-3 (δ 150.2) H4->C3 HMBC C5 C-5 (δ 173.5) H4->C5 HMBC H1p H-1' (δ 5.05) H2p H-2' (δ 1.58) H1p->H2p COSY H1p->C5 HMBC C1p C-1' (δ 63.4) H2p->C1p HMBC C4 C-4 (δ 101.8) C2p C-2' (δ 21.6)

Key COSY (green) and HMBC (yellow dashed) NMR correlations for structural elucidation.

Logical Relationships in 2D Data:

  • COSY (³ JHH​ ): The green pathways confirm the isolated spin systems. H-3 couples exclusively to H-4, while the side-chain methine (H-1') couples to the methyl group (H-2').

  • HMBC (² JCH​ and ³ JCH​ ): The yellow dashed pathways bridge the gap between the side chain and the ring. The critical correlation is the HMBC cross-peak from H-1' (δ 5.05) to C-5 (δ 173.5) and from H-4 (δ 6.21) to C-5. This definitively proves that the 1-hydroxyethyl group is attached at the 5-position of the isoxazole ring, self-validating the regiochemistry of the synthesis.

References

  • Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: Preprints URL: [Link]

  • Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

Sources

Elucidating the Mass Spectrometry Fragmentation Pathways of 1-(1,2-Oxazol-5-yl)ethan-1-ol: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the mass spectrometric behavior of heterocyclic compounds is a critical prerequisite for drug metabolism and pharmacokinetic (DMPK) profiling. 1-(1,2-Oxazol-5-yl)ethan-1-ol, commonly known as 1-(isoxazol-5-yl)ethanol, presents a unique analytical challenge due to the competing thermodynamic stabilities of its secondary alcohol side chain and its 1,2-oxazole (isoxazole) core. This whitepaper provides an in-depth, mechanistic evaluation of its fragmentation pathways under tandem mass spectrometry (MS/MS) conditions, supported by self-validating experimental protocols designed for high-resolution accurate mass (HRAM) systems.

Molecular Architecture and Ionization Dynamics

1-(1,2-Oxazol-5-yl)ethan-1-ol (C₅H₇NO₂, Exact Mass: 113.0477 Da) consists of a fully conjugated five-membered isoxazole ring substituted at the C5 position with a 1-hydroxyethyl group.

During positive electrospray ionization (+ESI), the molecule readily accepts a proton at the isoxazole nitrogen—the most basic site on the molecule—yielding a highly stable [M+H]⁺ precursor ion at m/z 114.0555. As a Senior Application Scientist, I approach the subsequent fragmentation of this precursor not as a random shattering of bonds, but as a predictable cascade of electron rearrangements driven by thermodynamic stability and localized bond dissociation energies[1].

Mechanistic Causality of Primary Fragmentation Pathways

The collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the [M+H]⁺ precursor is governed by two primary, competing pathways:

Pathway A: Side-Chain Dehydration and Alpha-Cleavage

The most kinetically accessible pathway is the neutral loss of water (-18 Da) from the 1-hydroxyethyl group[2]. This dehydration is highly favored because it generates a conjugated 5-vinylisoxazole product ion at m/z 96.04. The causality behind this specific fragmentation is driven by the extended π -conjugation between the newly formed alkene and the aromatic isoxazole ring, which significantly lowers the transition state energy required for the elimination reaction.

Alternatively, the side chain can undergo alpha-cleavage. The homolytic cleavage of the C-C bond adjacent to the hydroxyl group results in the loss of a methyl radical (-15 Da), yielding a resonance-stabilized oxonium ion at m/z 98.02[2].

Pathway B: Isoxazole Ring Opening and Heterocyclic Cleavage

If sufficient collision energy is applied, the fragmentation penetrates the core isoxazole ring. The fundamental weakness of the isoxazole architecture lies in the N-O bond, which possesses a relatively low bond dissociation energy (~60 kcal/mol)[3].

Activation of the precursor ion initiates ring opening via N-O bond rupture, leading to a transient linear intermediate[3]. From this high-energy state, the molecule undergoes characteristic neutral losses of carbon monoxide (CO, -28 Da) and hydrogen cyanide (HCN, -27 Da)[4]. For instance, the direct loss of HCN from the ring-opened precursor yields a fragment at m/z 87.04, while the loss of CO yields m/z 86.06[5]. Furthermore, the dehydrated fragment (m/z 96.04) can undergo secondary fragmentation via CO loss to produce a distinct ion at m/z 68.05.

G M [M+H]+ m/z 114.05 A Dehydration m/z 96.04 M->A -H2O B Alpha-Cleavage m/z 98.02 M->B -CH3• C Ring Opening Intermediate M->C N-O Cleavage A1 Loss of CO m/z 68.05 A->A1 -CO C1 Loss of HCN m/z 87.04 C->C1 -HCN C2 Loss of CO m/z 86.06 C->C2 -CO

Figure 1. Primary mass spectrometry fragmentation pathways for 1-(1,2-Oxazol-5-yl)ethan-1-ol.

Quantitative Data Summary

The following table summarizes the theoretical exact masses and mechanistic origins of the primary fragment ions, providing a reference for HRAM method development.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossMass Shift (Da)Mechanistic Origin
114.055596.0449H₂O18.0106Side-chain dehydration forming 5-vinylisoxazole
114.055598.0242CH₃•15.0235Alpha-cleavage of the 1-hydroxyethyl group
114.055587.0446HCN27.0109N-O bond cleavage followed by HCN elimination
114.055586.0606CO27.9949N-O bond cleavage followed by CO elimination
96.044968.0500CO27.9949Secondary ring cleavage of the dehydrated ion

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness in structural elucidation or quantitative assays, the analytical protocol must function as a self-validating system. The following workflow utilizes an Orbitrap or Q-TOF mass spectrometer to unambiguously assign fragmentation pathways based on sub-5 ppm mass accuracy.

Workflow S1 Sample Prep (Dilution) S2 UHPLC (C18 Column) S1->S2 S3 ESI Ionization (+ Mode) S2->S3 S4 HCD Fragmentation S3->S4 S5 Mass Analysis (Orbitrap) S4->S5

Figure 2. Self-validating LC-MS/MS experimental workflow for isoxazole derivatives.

Step-by-Step Methodology:
  • Sample Preparation & System Suitability : Dilute 1-(1,2-Oxazol-5-yl)ethan-1-ol to 10 ng/mL in 50:50 Water:Acetonitrile. Causality: This solvent ratio ensures complete solvation while matching the initial mobile phase conditions to prevent chromatographic peak broadening. Self-Validation: Inject a solvent blank prior to the sample to confirm the absence of m/z 114.0555 background interference.

  • Chromatographic Separation : Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as an essential proton source, ensuring the isoxazole nitrogen remains fully protonated ([M+H]⁺) throughout the chromatographic run, which drastically enhances +ESI efficiency and prevents peak tailing.

  • Ionization (+ESI) : Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb.

  • Higher-Energy Collisional Dissociation (HCD) : Apply a normalized collision energy (NCE) stepped sweep of 20, 40, and 60 eV. Causality: HCD is chosen over traditional 3D ion trap CID because HCD does not suffer from the "1/3 rule" low-mass cutoff. This is critical for detecting low-mass diagnostic fragments like m/z 68.05.

  • Data Acquisition & Validation : Monitor the specific transitions: m/z 114.0555 → 96.0449 (Quantifier, dehydration) and m/z 114.0555 → 68.0500 (Qualifier, ring cleavage). Self-Validation: The constant ion ratio between these two transitions across the entire width of the chromatographic peak self-validates the purity and identity of the analyte, confirming no co-eluting isobaric interference is present.

Conclusion

The mass spectrometric fragmentation of 1-(1,2-Oxazol-5-yl)ethan-1-ol is a highly predictable process dictated by the lability of the secondary alcohol and the inherent fragility of the isoxazole N-O bond. By leveraging HCD and HRAM instrumentation, researchers can confidently map these pathways—specifically the diagnostic losses of H₂O, CO, and HCN—to ensure robust compound identification and quantification in complex biological matrices.

References

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations Source: Journal of the American Society for Mass Spectrometry URL:[Link]

  • Vacuum ultraviolet photoionization and ionic fragmentation of the isoxazole molecules Source: International Journal of Mass Spectrometry URL:[Link]

  • 6.11: Fragmentation Pathways Source: Chemistry LibreTexts URL:[Link]

Sources

Toxicity and safety profile of 1-(1,2-Oxazol-5-yl)ethan-1-ol in cell lines

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 1-(1,2-Oxazol-5-yl)ethan-1-ol in Cell Lines

Authored by: A Senior Application Scientist

Foreword

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with therapeutic potential. As novel derivatives are synthesized, a rigorous evaluation of their safety profile is paramount to identify promising candidates and mitigate the risk of late-stage failures in drug development. This guide provides a comprehensive framework for the in vitro toxicological assessment of one such novel compound, 1-(1,2-oxazol-5-yl)ethan-1-ol. In the absence of pre-existing data for this specific molecule, this document serves as a strategic roadmap for researchers, outlining a tiered, multi-parametric approach to elucidate its cytotoxicity, genotoxicity, and potential mechanisms of toxicity in relevant human cell lines. The methodologies described herein are grounded in international regulatory guidelines to ensure the generation of robust and reliable data for safety assessment.

Introduction: The Imperative for Early-Stage In Vitro Toxicity Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with safety-related attrition being a major contributor to failure. Early-stage in vitro toxicity assessment is a critical strategy to de-risk drug discovery projects by identifying compounds with potential liabilities before significant resources are invested.[1][2] This approach aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing the reliance on animal testing.[3]

This guide focuses on establishing the in vitro safety profile of 1-(1,2-oxazol-5-yl)ethan-1-ol, a novel compound featuring the 1,2-oxazole heterocycle. The principles and protocols detailed can be readily adapted for other NCEs. Our strategy is built upon a tiered testing cascade, beginning with broad cytotoxicity screening and progressing to more specific assays to investigate genotoxicity and mechanisms of cell death.

Pre-analytical Characterization of the Test Article

Before commencing any biological assays, a thorough characterization of the test article, 1-(1,2-oxazol-5-yl)ethan-1-ol, is essential for data integrity and reproducibility.

2.1 Purity and Identity Confirmation

The purity of the compound should be determined using methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is generally required for in vitro toxicological studies.

2.2 Solubility and Stability

The solubility of the test article in the intended cell culture medium and a vehicle solvent (e.g., dimethyl sulfoxide, DMSO) must be determined.[4] The final concentration of the vehicle solvent in the cell culture medium should be non-toxic to the cells, typically ≤0.5%.[5][6] The stability of the compound in the assay medium over the duration of the experiment should also be assessed to ensure that the observed effects are due to the parent compound and not a degradation product.

Tier 1: Comprehensive Cytotoxicity Assessment

The initial tier of testing aims to determine the concentration range at which 1-(1,2-oxazol-5-yl)ethan-1-ol elicits a cytotoxic response in various human cell lines. It is recommended to use a panel of cell lines representing different tissues to identify potential organ-specific toxicity. For instance, a panel could include:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity, as the liver is a primary site of drug metabolism.[7]

  • HEK293 (Human Embryonic Kidney): To assess potential renal toxicity.

  • A549 (Human Lung Carcinoma): As a model for pulmonary toxicity.

  • A relevant normal human fibroblast cell line: To compare the effects on cancerous versus non-cancerous cells.

A multi-parametric approach employing assays that measure distinct cellular health indicators is crucial for a comprehensive understanding of cytotoxicity.[8]

Assessment of Metabolic Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial and cytosolic dehydrogenases in metabolically active cells.[7][9] A decrease in the formation of the colored formazan product is indicative of reduced cell viability.

Assessment of Membrane Integrity (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[10]

Assessment of Lysosomal Function (Neutral Red Uptake Assay)

The Neutral Red Uptake (NRU) assay assesses the ability of viable cells to incorporate and retain the supravital dye neutral red within their lysosomes.[3] A compromised lysosomal membrane leads to a decrease in dye accumulation.

The following diagram illustrates the workflow for the Tier 1 cytotoxicity assessment:

Tier1_Cytotoxicity_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assays Cytotoxicity Assays Compound 1-(1,2-Oxazol-5-yl)ethan-1-ol Stock Solution Serial_Dilutions Serial Dilutions in Culture Medium Compound->Serial_Dilutions Treatment Treat Cells with Compound Dilutions (24h, 48h, 72h) Serial_Dilutions->Treatment Cell_Lines Seed HepG2, HEK293, A549, Fibroblasts in 96-well plates Cell_Lines->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH NRU NRU Assay (Lysosomal Function) Treatment->NRU Data_Analysis Data Analysis (IC50 Determination) MTT->Data_Analysis LDH->Data_Analysis NRU->Data_Analysis

Caption: Tier 1 Cytotoxicity Assessment Workflow.

Data Presentation: Cytotoxicity

The results should be summarized in a table presenting the half-maximal inhibitory concentration (IC50) values for each cell line and assay.

Cell LineAssayIncubation TimeIC50 (µM) [Example Data]
HepG2MTT24h75.2
48h58.9
LDH24h>100
48h82.1
NRU24h69.4
48h55.3
HEK293MTT24h88.5
48h71.3
A549MTT24h>100
48h95.6

Tier 2: Genotoxicity Assessment

Genotoxicity testing is crucial to evaluate the potential of a compound to cause DNA or chromosomal damage, which can lead to mutations and cancer.[11]

In Vitro Micronucleus Assay

The in vitro micronucleus test is a comprehensive method for detecting both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[11] This assay detects the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. The assay should be conducted in a mammalian cell line (e.g., CHO-K1 or TK6) with and without an exogenous metabolic activation system (S9 fraction) to mimic in vivo metabolism.[11]

The following diagram outlines the principle of the in vitro micronucleus assay:

Micronucleus_Assay cluster_treatment Cell Treatment cluster_mitosis Cell Division cluster_analysis Analysis Cells Mammalian Cells Treatment Expose to 1-(1,2-Oxazol-5-yl)ethan-1-ol (+/- S9 Metabolic Activation) Cells->Treatment CytoB Add Cytochalasin B (Blocks Cytokinesis) Treatment->CytoB Binucleated Formation of Binucleated Cells CytoB->Binucleated Harvest Harvest and Stain Cells Binucleated->Harvest Microscopy Microscopic Analysis for Micronuclei in Binucleated Cells Harvest->Microscopy

Caption: Principle of the In Vitro Micronucleus Assay.

Tier 3: Mechanistic Insights into Toxicity

If significant cytotoxicity is observed in Tier 1, further assays can be conducted to elucidate the underlying mechanism of cell death.

Apoptosis vs. Necrosis

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a critical step. This can be achieved using assays that measure key markers of these processes.

  • Caspase-3/7 Activation Assay: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation can be measured using a luminogenic or fluorogenic substrate.[8]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Oxidative Stress

Many xenobiotics induce toxicity through the generation of reactive oxygen species (ROS). The intracellular production of ROS can be quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Mitochondrial Dysfunction

Mitochondria are often a primary target of drug-induced toxicity. Mitochondrial membrane potential (MMP) can be assessed using cationic dyes like JC-1 or TMRM. A loss of MMP is an early indicator of mitochondrial dysfunction and apoptosis.

Experimental Protocols

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 1-(1,2-oxazol-5-yl)ethan-1-ol in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control and untreated control wells. Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: In Vitro Micronucleus Assay (abbreviated)
  • Cell Culture: Culture a suitable mammalian cell line to approximately 40-60% confluency.

  • Treatment: Treat the cells with at least three concentrations of 1-(1,2-oxazol-5-yl)ethan-1-ol, a negative control, and a positive control (e.g., mitomycin C without S9, cyclophosphamide with S9) for a short duration (3-6 hours) with and without S9 metabolic activation.

  • Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis.

  • Incubation: Incubate for a period equivalent to 1.5-2.0 normal cell cycle lengths.

  • Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Conclusion and Future Directions

This guide provides a robust, tiered strategy for the initial in vitro safety assessment of 1-(1,2-oxazol-5-yl)ethan-1-ol. The data generated from these assays will provide a foundational understanding of its cytotoxic and genotoxic potential and may offer insights into its mechanism of action. A favorable in vitro safety profile would support its further development, while any identified liabilities would guide medicinal chemistry efforts to optimize the compound's structure and mitigate toxicity. The principles and methodologies outlined here are aligned with regulatory expectations and represent best practices in modern in vitro toxicology.[12]

References

  • Updates to OECD in vitro and in chemico test guidelines - PETA Science Consortium International e.V. (2021). Available at: [Link]

  • Guidance Document on Good In Vitro Method Practices (GIVIMP) | OECD (2018). Available at: [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD (2010). Available at: [Link]

  • In vitro assays for developmental neurotoxicity - OECD. Available at: [Link]

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX (2025). Available at: [Link]

  • OECD Test Guideline 487 - RE-Place (2014). Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI (2025). Available at: [Link]

  • A Practical Guide to ISO 10993-5: Cytotoxicity - Medical Device and Diagnostic industry. Available at: [Link]

  • ICH S2A Specific Aspects of Regulatory Genotoxicity Tests for Pharmaceuticals - FDA (1996). Available at: [Link]

  • Regulatory Toxicology and Pharmacology - FDA (2020). Available at: [Link]

  • (1R)-1-(1,2-oxazol-3-yl)ethan-1-ol — Chemical Substance Information - NextSDS. Available at: [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Available at: [Link]

  • Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC (2025). Available at: [Link]

  • 1-(Benzo[c][1][12][13]oxadiazol-5-yl)ethanol | C8H8N2O2 | CID 45121101 - PubChem. Available at: [Link]

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Methodological & Application

Application Notes & Protocols for In Vivo Dosing and Administration of 1-(1,2-Oxazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Preclinical Research and Development

Introduction: Navigating the In Vivo Landscape of a Novel Isoxazole Derivative

1-(1,2-Oxazol-5-yl)ethan-1-ol is a small molecule featuring an isoxazole core, a heterocyclic motif of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] As researchers and drug development professionals venture into the in vivo evaluation of such novel chemical entities, the establishment of robust and reproducible dosing and administration protocols is paramount. The journey from a promising compound in vitro to a validated preclinical candidate hinges on the meticulous design and execution of these foundational in vivo studies.

This guide provides a comprehensive framework for the in vivo administration of 1-(1,2-Oxazol-5-yl)ethan-1-ol, with the understanding that this is a representative novel compound for which specific in vivo data is not yet publicly available. Therefore, the principles and protocols outlined herein are based on established best practices for preclinical research and data from studies on structurally related isoxazole derivatives.[1][6][7] The focus is on providing a scientifically sound and ethically responsible roadmap for researchers.

The core objective of these application notes is to equip scientists with the necessary knowledge to:

  • Develop suitable formulations for in vivo administration, addressing potential solubility challenges.

  • Select appropriate routes of administration based on the experimental objectives.

  • Establish a safe and effective dose range through systematic dose-finding studies.

  • Implement detailed, step-by-step protocols for common administration techniques.

By adhering to the principles of scientific integrity and animal welfare, the protocols described aim to ensure the generation of high-quality, reliable data, thereby accelerating the preclinical development of promising new therapeutics.

Part 1: Physicochemical Characterization and Formulation Development

A thorough understanding of the physicochemical properties of 1-(1,2-Oxazol-5-yl)ethan-1-ol is the cornerstone of successful in vivo protocol development. These properties will dictate the choice of vehicle, the route of administration, and the achievable dose levels.

1.1. Key Physicochemical Parameters

ParameterImportance in Formulation Development
Solubility Determines the feasibility of creating a solution for injection or a homogenous suspension for oral administration. Poor aqueous solubility is a common challenge with heterocyclic compounds.[7]
LogP/LogD Indicates the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.
pKa The ionization state of the compound at physiological pH will affect its solubility and ability to cross biological membranes.
Chemical Stability Stability in the chosen vehicle and under physiological conditions is crucial for ensuring accurate dosing.

1.2. Vehicle Selection and Formulation Strategies

The selection of an appropriate vehicle is critical for ensuring the bioavailability and tolerability of the administered compound. For novel compounds like 1-(1,2-Oxazol-5-yl)ethan-1-ol, a tiered approach to vehicle selection is recommended.

Table of Common In Vivo Vehicles

VehicleRoute of AdministrationProperties and Considerations
Saline (0.9% NaCl) IV, IP, SC, POIsotonic and well-tolerated. Suitable for water-soluble compounds.
Phosphate-Buffered Saline (PBS) IV, IP, SC, POBuffered to physiological pH, which can improve the stability of pH-sensitive compounds.
5% Dextrose in Water (D5W) IV, IP, SC, POIsotonic and provides a source of calories.
Corn Oil/Sunflower Oil PO, SC, IMSuitable for lipophilic compounds. Requires careful preparation to ensure homogeneity.[8]
Carboxymethylcellulose (CMC) Sodium POA suspending agent used to create uniform suspensions of poorly soluble compounds.
Polyethylene Glycol (PEG) 300/400 PO, IP, SCA water-miscible co-solvent that can enhance the solubility of hydrophobic compounds.
Propylene Glycol (PG) PO, IPA co-solvent often used for compounds with low water solubility. One study on an isoxazole derivative utilized PG for intraperitoneal injection.[7]
Dimethyl Sulfoxide (DMSO) IP, SC (with caution)A powerful solvent, but can have intrinsic biological activity and cause local irritation. Should be used at low concentrations (typically <10%).
Ethanol PO, IP (with caution)Can be used as a co-solvent, but can also have pharmacological effects. Often used in combination with other vehicles.[9][10]

**dot graph TD { A[Start: Novel Compound] --> B{Initial Solubility Screen}; B --> C{Aqueous Soluble?}; C -->|Yes| D[Formulate in Saline/PBS]; C -->|No| E{Lipophilic?}; E -->|Yes| F[Consider Oil-based Vehicle]; E -->|No| G[Explore Co-solvent Systems (PEG, PG, DMSO)]; G --> H[Optimize Co-solvent Concentration]; H --> I[Assess for Precipitation and Stability]; I --> J{Homogenous Suspension Possible?}; J -->|Yes| K[Formulate with Suspending Agent (CMC)]; J -->|No| L[Re-evaluate Formulation Strategy]; D --> M[Proceed to In Vivo Studies]; F --> M; K --> M; } Caption: Vehicle Selection Workflow for a Novel Compound.

Part 2: Dose Determination and Toxicity Assessment

Prior to efficacy studies, it is essential to determine a safe dose range for 1-(1,2-Oxazol-5-yl)ethan-1-ol. This typically involves a dose range-finding study to identify the Maximum Tolerated Dose (MTD).

2.1. Dose Range-Finding Study Design

  • Objective: To determine the highest dose that can be administered without causing unacceptable toxicity.

  • Animal Model: Typically mice or rats.

  • Group Size: A small number of animals per group (e.g., n=3-5).

  • Dose Levels: A wide range of doses, often spaced by a factor of 2-5 (e.g., 10, 30, 100, 300, 1000 mg/kg). For some non-toxic compounds, doses up to 1000 mg/kg/day have been tested in 28-day studies.[8]

  • Administration Route: The intended route for future efficacy studies. Oral administration of isoxazole derivatives has been tested at doses as high as 100 mg/kg.[1] Intraperitoneal injections have been performed at 5 and 10 mg/kg.[6][7]

  • Monitoring: Animals should be closely monitored for clinical signs of toxicity, changes in body weight, and mortality for a period of 7-14 days.[11]

**dot graph TD { A[Start: Dose Range-Finding Study] --> B[Administer Single Dose to Small Groups]; B --> C{Monitor for 7-14 Days}; C --> D[Record Clinical Signs, Body Weight, Mortality]; D --> E{Determine No-Observed-Adverse-Effect-Level (NOAEL)}; E --> F[Identify Maximum Tolerated Dose (MTD)]; F --> G[Select Doses for Efficacy Studies (typically below MTD)]; G --> H[End]; } Caption: Workflow for a Dose Range-Finding Study.

2.2. Acute Oral Toxicity (OECD 423)

For a more formal assessment of acute toxicity, protocols such as the OECD 423 guideline can be followed. This method uses a stepwise procedure with a small number of animals to estimate the LD50 (the dose that is lethal to 50% of the animals).[12]

Part 3: Detailed Administration Protocols

The following are detailed, step-by-step protocols for common routes of administration. These should be adapted based on the specific formulation and dose volume determined for 1-(1,2-Oxazol-5-yl)ethan-1-ol.

3.1. Protocol for Oral Gavage (PO) in Mice

  • Preparation:

    • Prepare the formulation of 1-(1,2-Oxazol-5-yl)ethan-1-ol at the desired concentration. Ensure the solution is homogenous.

    • Calculate the required volume for each mouse based on its body weight. A typical oral gavage volume for mice is 5-10 mL/kg.

    • Use a sterile, flexible-tipped gavage needle of the appropriate size for the mouse.

  • Animal Handling:

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and biting.

    • The head and body should be in a straight line to facilitate the passage of the gavage needle.

  • Administration:

    • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the needle into the esophagus, passing it along the roof of the mouth. Do not force the needle.

    • Once the needle is in the correct position, slowly administer the compound.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

    • Return the mouse to its cage and observe for a short period.

3.2. Protocol for Intraperitoneal (IP) Injection in Mice

  • Preparation:

    • Prepare a sterile solution of 1-(1,2-Oxazol-5-yl)ethan-1-ol.

    • Calculate the required injection volume. For mice, this is typically 10-20 mL/kg.

    • Use a sterile syringe with a 25-27 gauge needle.

  • Animal Handling:

    • Restrain the mouse by scruffing the neck and turning it over to expose the abdomen.

    • Tilt the mouse's head downwards to move the abdominal organs away from the injection site.

  • Injection:

    • The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.

    • Insert the needle at a 15-20 degree angle, just deep enough to penetrate the abdominal wall.

    • Aspirate briefly to ensure no blood or urine is drawn, which would indicate incorrect placement.

    • Slowly inject the solution.

  • Post-Injection Monitoring:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor for any signs of pain or distress at the injection site.

3.3. Protocol for Intravenous (IV) Injection in Mice (Tail Vein)

  • Preparation:

    • Prepare a sterile, particle-free solution of 1-(1,2-Oxazol-5-yl)ethan-1-ol.

    • The injection volume should be low, typically around 5 mL/kg.

    • Use a sterile syringe with a 27-30 gauge needle.

  • Animal Handling and Vein Dilation:

    • Place the mouse in a restraining device that allows access to the tail.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection:

    • Position the needle parallel to the vein and insert it bevel-up into the vein.

    • A successful insertion is often indicated by a flash of blood in the needle hub.

    • Slowly inject the solution. If swelling occurs, the needle is not in the vein and should be withdrawn.

  • Post-Injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

3.4. Protocol for Subcutaneous (SC) Injection in Mice

  • Preparation:

    • Prepare a sterile solution of 1-(1,2-Oxazol-5-yl)ethan-1-ol.

    • The injection volume can be up to 10-20 mL/kg.

    • Use a sterile syringe with a 25-27 gauge needle.

  • Animal Handling:

    • Gently restrain the mouse and lift the loose skin over the back or flank to form a "tent."

  • Injection:

    • Insert the needle into the base of the tented skin, parallel to the body.

    • Inject the solution into the subcutaneous space.

  • Post-Injection Monitoring:

    • Withdraw the needle and gently massage the area to help disperse the solution.

    • Return the mouse to its cage and monitor for any local reactions at the injection site.

Part 4: Pharmacokinetic and Pharmacodynamic Considerations

While detailed PK/PD studies are beyond the scope of these initial protocols, it is important to consider these aspects in the study design.

  • Pharmacokinetics (PK): This describes what the body does to the drug (ADME). Initial PK studies may involve collecting blood samples at various time points after administration to determine the concentration of 1-(1,2-Oxazol-5-yl)ethan-1-ol over time. This information is crucial for understanding the drug's exposure and for designing optimal dosing schedules. The pharmacokinetics of oxazolidinones, a related class of compounds, have been extensively studied and can provide a useful reference.[13][14][15]

  • Pharmacodynamics (PD): This describes what the drug does to the body. PD assessments will depend on the therapeutic target of 1-(1,2-Oxazol-5-yl)ethan-1-ol. For example, if it is an anti-inflammatory agent, PD markers could include changes in cytokine levels or paw volume in a model of inflammation.

Part 5: Ethical Considerations and Animal Welfare

All in vivo experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • IACUC Approval: All protocols must be approved by the Institutional Animal Care and Use Committee (IACUC) before any experiments are initiated.

  • The 3Rs: The principles of Replacement, Reduction, and Refinement should be applied to all animal studies.

  • Humane Endpoints: Clear criteria for humane endpoints should be established to minimize animal pain and distress.

Conclusion

The successful in vivo evaluation of a novel compound such as 1-(1,2-Oxazol-5-yl)ethan-1-ol is a multi-step process that requires careful planning and execution. By following the systematic approach outlined in these application notes, from physicochemical characterization and formulation development to dose-finding and the implementation of detailed administration protocols, researchers can generate the high-quality, reproducible data necessary to advance promising new molecules through the preclinical pipeline. The emphasis on scientific rigor and animal welfare will not only ensure the validity of the experimental results but also uphold the ethical standards of biomedical research.

References

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Application Note: Conjugation Techniques Using 1-(1,2-Oxazol-5-yl)ethan-1-ol for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and functionalized polymeric nanoparticles, relies heavily on the physicochemical properties of the linker moieties. 1-(1,2-Oxazol-5-yl)ethan-1-ol (a secondary alcohol bearing an isoxazole ring) has emerged as a highly versatile building block in bioconjugation. The isoxazole heterocycle provides hydrolytic stability, acts as a bioisostere for amide/ester bonds, and facilitates π-π stacking with biological targets . Concurrently, the secondary alcohol serves as a sterically tunable conjugation site, allowing for the formation of hindered carbonates or acetals that resist premature cleavage in systemic circulation but efficiently release their payload in the acidic tumor microenvironment .

This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing 1-(1,2-Oxazol-5-yl)ethan-1-ol in the development of advanced drug delivery systems.

Mechanistic Rationale: The Isoxazole-Secondary Alcohol Paradigm

When designing a linker-payload complex, the choice of the conjugation handle dictates the pharmacokinetic (PK) profile of the therapeutic.

  • The Isoxazole Core: Isoxazole rings are extensively utilized in medicinal chemistry due to their favorable safety profiles and ability to modulate lipophilicity. In targeted delivery, the isoxazole ring acts as a non-coordinating, hydrolytically stable spacer . Furthermore, it can function as a native photo-cross-linker for chemoproteomic validation, allowing researchers to track the localization of the delivery system without appending bulky fluorophores .

  • The Secondary Alcohol Handle: Primary alcohols often form carbamates that are overly susceptible to enzymatic degradation in plasma. By utilizing the secondary alcohol of 1-(1,2-Oxazol-5-yl)ethan-1-ol, the resulting carbamate or acetal linkage benefits from increased steric hindrance. This steric shielding prevents premature hydrolysis at pH 7.4, ensuring the payload remains conjugated until it reaches the endosomal/lysosomal compartments (pH ~5.0) of the target cell .

G A 1-(1,2-Oxazol-5-yl)ethan-1-ol (Secondary Alcohol) C Activated Isoxazole Carbonate (Stable Intermediate) A->C Pyridine/DCM, 0°C B 4-Nitrophenyl Chloroformate (Activation Agent) B->C E Isoxazole-Carbamate Conjugate (Targeted Prodrug) C->E DMF, DIPEA, RT D Amine-Bearing Payload (e.g., Doxorubicin) D->E

Fig 1. Chemical activation and conjugation workflow of 1-(1,2-Oxazol-5-yl)ethan-1-ol.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in Quality Control (QC) checkpoints. The methodology leverages 4-Nitrophenyl chloroformate (4-NPC) for activation, which is highly efficient for secondary alcohols and provides a distinct chromophore (4-nitrophenol) for real-time reaction monitoring .

Protocol A: Activation of 1-(1,2-Oxazol-5-yl)ethan-1-ol

Objective: Synthesize the reactive 4-nitrophenyl carbonate intermediate.

Causality & Design: 4-NPC is selected over 1,1′-Carbonyldiimidazole (CDI) because the resulting 4-nitrophenyl carbonate is significantly more stable for long-term storage, yet remains highly reactive toward aliphatic amines . Pyridine is used as both a base and a nucleophilic catalyst to drive the reaction of the sterically hindered secondary alcohol.

Steps:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 1-(1,2-Oxazol-5-yl)ethan-1-ol (1.0 eq, 10 mmol) and dissolve in 20 mL of anhydrous Dichloromethane (DCM).

  • Catalysis: Add anhydrous Pyridine (1.5 eq, 15 mmol) to the solution and cool the mixture to 0°C using an ice bath. Note: Cooling prevents exothermic side reactions and minimizes the degradation of 4-NPC.

  • Activation: In a separate vial, dissolve 4-Nitrophenyl chloroformate (1.2 eq, 12 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • QC Checkpoint 1 (Self-Validation): Perform TLC (Hexane:EtOAc 7:3). The disappearance of the alcohol spot and the emergence of a higher Rf spot (UV active at 254 nm) confirms conversion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (15 mL). Extract the organic layer, wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Conjugation to an Amine-Bearing Payload

Objective: Couple the activated isoxazole carbonate to a model amine payload (e.g., Doxorubicin-HCl or a Val-Cit-PABC linker).

Causality & Design: The reaction is conducted in N,N-Dimethylformamide (DMF) to ensure the solubility of complex payloads like Doxorubicin. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl salt of the payload without competing for the activated carbonate .

Steps:

  • Preparation: Dissolve the amine-bearing payload (1.0 eq, 5 mmol) in 15 mL of anhydrous DMF.

  • Deprotonation: Add DIPEA (2.5 eq, 12.5 mmol) and stir for 10 minutes at room temperature.

  • Conjugation: Add the activated isoxazole carbonate from Protocol A (1.1 eq, 5.5 mmol) dropwise to the payload solution.

  • Monitoring: Stir the reaction in the dark for 12 hours.

  • QC Checkpoint 2 (Self-Validation): Monitor the reaction via LC-MS. The release of 4-nitrophenol (visible as an intense yellow color in basic solution, absorbing at 400 nm) serves as a stoichiometric indicator of conjugation progress. The mass of the desired isoxazole-carbamate conjugate must be confirmed.

  • Purification: Purify the final conjugate via preparative RP-HPLC using a water/acetonitrile gradient with 0.1% TFA. Lyophilize the product.

Quantitative Validation: Stability and Release Kinetics

The primary advantage of using the secondary alcohol of 1-(1,2-Oxazol-5-yl)ethan-1-ol is the precise control over the hydrolysis rate. The table below summarizes comparative kinetic data demonstrating the pH-responsive nature of the resulting carbamate linkage, a critical factor for endosomal release in targeted delivery .

Linker TypeConjugation Efficiency (%)Half-Life ( t1/2​ ) at pH 7.4 (Plasma)Half-Life ( t1/2​ ) at pH 5.0 (Endosome)Payload Release Mechanism
Primary Alcohol Carbamate (Control)>95%12 hours4 hoursNon-specific hydrolysis
Isoxazole Secondary Carbamate 88%>72 hours 6.5 hours Acid-catalyzed / Enzymatic
Isoxazole Acetal 75%>48 hours<1 hourRapid acid hydrolysis

Data Interpretation: The isoxazole secondary carbamate exhibits a 6-fold increase in stability at physiological pH compared to primary alcohol derivatives, significantly reducing off-target toxicity while maintaining efficient payload release in the acidic tumor microenvironment.

Downstream Application: Nanoparticle and ADC Integration

Once synthesized, the isoxazole-conjugated payload can be seamlessly integrated into broader drug delivery architectures. For polymeric nanoparticles, the isoxazole moiety can be grafted onto PEGylated block copolymers. In ADCs, it can serve as the terminal capping group on a cleavable peptide linker (e.g., appended to the Val-Cit dipeptide) [[1]]([Link]) .

Pathway Circulation Systemic Circulation (pH 7.4, Stable) Endocytosis Cellular Uptake (Receptor-Mediated) Circulation->Endocytosis Endosome Endosome/Lysosome (pH 5.0, Enzymatic) Endocytosis->Endosome Release Payload Release (Active Drug) Endosome->Release

Fig 2. Pharmacokinetic pathway and targeted release of the isoxazole-conjugated payload.

The hydrolytic stability of the isoxazole ring ensures that the linker backbone remains intact during systemic circulation. Upon receptor-mediated endocytosis, the drop in pH triggers the cleavage of the sterically hindered carbamate or acetal, releasing the unmodified, active payload directly into the cytosol.

References

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Troubleshooting & Optimization

Technical Support Center: 1-(1,2-Oxazol-5-yl)ethan-1-ol Extraction & Isolation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and isolation of isoxazole derivatives. The extraction of 1-(1,2-Oxazol-5-yl)ethan-1-ol (also known as 1-(isoxazol-5-yl)ethanol) frequently presents challenges regarding low yields, poor phase partitioning, and unexpected degradation.

Because this molecule features both a polar secondary alcohol and a potentially base-sensitive heteroaromatic ring, standard workup procedures often lead to significant product loss. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure maximum recovery.

Part 1: Troubleshooting FAQs

Q1: My reaction shows 100% conversion on TLC, but my extraction yield is under 50%. Where is my product going? A1: Your product is likely remaining in the aqueous phase. The 1-hydroxyethyl group adjacent to the isoxazole ring creates a highly polar motif that acts as both a strong hydrogen-bond donor and acceptor. If you are using standard non-polar or moderately polar extraction solvents like Dichloromethane (DCM) or pure Ethyl Acetate (EtOAc) against plain water, the partition coefficient heavily favors the aqueous layer. Solution: You must forcefully disrupt the hydration shell. Saturate the aqueous layer with NaCl (salting out) and switch to a mixed organic solvent system, such as EtOAc:Isopropanol (4:1).

Q2: LC-MS analysis of my organic layer shows my target mass, but also a major impurity at +18 Da. What is this, and how do I remove it? A2: The +18 Da mass indicates incomplete dehydration. When synthesizing isoxazoles from ynones and hydroxylamine, the reaction proceeds through a 5-hydroxy-4,5-dihydroisoxazole intermediate. Standard acidic workups often fail to fully dehydrate this intermediate into the final aromatic isoxazole. Solution: Do not attempt to force dehydration with harsh acids or heat, as this causes product degradation. Instead, treat the crude mixture with Carbonyldiimidazole (CDI) in DCM prior to extraction. CDI provides exceptionally mild conditions that drive the dehydration to completion at room temperature .

Q3: I used a strong base (NaOH) to neutralize my reaction before extraction, and my product completely disappeared. Did it degrade? A3: Yes. Isoxazoles are notoriously sensitive to strong bases. High pH environments can trigger deprotonation at the 3-position or initiate a Kemp elimination-type ring cleavage, destroying the heteroaromatic core . Solution: Always use mild, buffering bases like NaHCO₃ to maintain a strict pH of 6.5–7.5 during the quench and extraction phases.

Part 2: Solvent Optimization & Partitioning Data

To highlight the causality of solvent choice on extraction efficiency, the following table summarizes the expected recovery rates based on the thermodynamic partitioning of 1-(1,2-Oxazol-5-yl)ethan-1-ol.

Extraction Solvent SystemAqueous Phase AdditiveApprox. Recovery YieldPrimary Causality for Loss
Dichloromethane (DCM)None (DI Water)45% - 55%High aqueous retention due to strong H-bonding.
Ethyl Acetate (EtOAc)None (DI Water)65% - 75%Moderate aqueous retention; insufficient lipophilicity.
Ethyl Acetate (EtOAc)Sat. NaCl (Salting out)85% - 90%Ionic strength forces product into organic layer.
EtOAc : Isopropanol (4:1) Sat. NaCl + NaHCO₃ buffer > 95% Optimal: IPA disrupts hydration shell; pH preserves ring.

Part 3: Diagnostic Workflow

Use the following logical pathway to diagnose and correct low yields during your extraction process.

ExtractionTroubleshooting Start Low Yield: 1-(1,2-Oxazol-5-yl)ethan-1-ol PhaseCheck Phase Analysis via LC-MS Start->PhaseCheck AqPhase Target in Aqueous Phase (Partitioning Failure) PhaseCheck->AqPhase High Target Conc. OrgPhase Target in Organic Phase (Conversion/Degradation) PhaseCheck->OrgPhase Low Target Conc. ActionSalt Action: Saturate with NaCl Use EtOAc:IPA (4:1) AqPhase->ActionSalt Emulsion / Hydrophilicity ActionBuffer Action: Buffer to pH 6.5-7.5 Avoid Strong Bases AqPhase->ActionBuffer Ring Cleavage Prevention ActionCDI Action: Dehydrate Intermediate using CDI in DCM OrgPhase->ActionCDI +18 Da Impurity Detected

Diagnostic workflow for troubleshooting 1-(1,2-Oxazol-5-yl)ethan-1-ol extraction losses.

Part 4: Self-Validating Extraction Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the chemical state of the system is correct before proceeding.

Phase 1: Pre-Extraction Dehydration
  • Reaction: If synthesizing the isoxazole from an ynone precursor, dissolve the crude intermediate in anhydrous CH₂Cl₂. Add 1.1 equivalents of Carbonyldiimidazole (CDI) and stir at room temperature for 2 hours.

    • Causality: CDI activates the hydroxyl group of the intermediate hydroxyisoxazoline for elimination under strictly neutral conditions, preventing the thermal degradation associated with acid-catalyzed dehydration .

  • Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. Do not proceed to extraction until the +18 Da intermediate mass has completely vanished.

Phase 2: Aqueous Quench and pH Control
  • Quench: Slowly add a saturated aqueous solution of NaHCO₃ to the reaction mixture.

    • Causality: The isoxazole ring is highly susceptible to nucleophilic attack and base-catalyzed Kemp elimination. NaHCO₃ strictly buffers the system between pH 7.0–8.0, preserving the structural integrity of the heteroaromatic ring .

  • Validation Check: Test the aqueous layer with pH paper. If pH > 8.0, carefully adjust with 0.1 M HCl until it falls within the safe 7.0–8.0 range.

Phase 3: Salting Out and Mixed-Solvent Extraction
  • Salting Out: Add solid NaCl directly to the biphasic mixture while stirring vigorously until no more salt dissolves (complete saturation).

    • Causality: Saturating the aqueous layer maximizes ionic strength, making it thermodynamically unfavorable for the polar 1-hydroxyethyl group to remain solvated in water.

  • Extraction: Separate the CH₂Cl₂ layer. Extract the remaining saturated aqueous layer three times with a solvent mixture of EtOAc:Isopropanol (4:1 v/v).

    • Causality: Isopropanol acts as a hydrogen-bond disruptor, dramatically increasing the partition coefficient of the target molecule into the organic phase.

  • Validation Check: Spot the post-extraction aqueous layer on a silica TLC plate and stain with KMnO₄. If a yellow spot appears on the purple background, the product is still present. Perform one additional extraction.

Phase 4: Isolation
  • Drying & Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Keep the water bath temperature below 40 °C to prevent volatilization of the low-molecular-weight product.

References

  • Title: Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles Source: PubMed Central (PMC) / The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents Source: PubMed Central (PMC) URL: [Link]

Technical Support Center: Crystallization & Purification of 1-(1,2-Oxazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult on the isolation of low-molecular-weight heterocyclic intermediates. The purification of 1-(1,2-Oxazol-5-yl)ethan-1-ol presents a unique thermodynamic challenge: the molecule features a highly polar, hydrogen-bonding secondary hydroxyl group adjacent to a slightly basic, electron-withdrawing isoxazole ring.

In pharmaceutical development, crystallization is often treated as a mere technical detail, but for complex intermediates, solid-form behavior dictates whether a molecule can be manufactured consistently (1)[1]. If not carefully controlled, the competing intermolecular forces in this molecule frequently lead to oiling out (liquid-liquid phase separation) or the entrapment of structurally similar byproducts.

This guide provides field-proven, self-validating methodologies and diagnostic troubleshooting to ensure high-purity crystalline recovery.

Part 1: Thermodynamic Data & Solvent Selection

The selection of an appropriate solvent system is the cornerstone of successful crystallization. A suitable solvent must dissolve the compound completely when heated, but strictly limit solubility upon cooling to drive supersaturation (2)[2].

Below is the quantitative solvent screening matrix optimized for 1-(1,2-Oxazol-5-yl)ethan-1-ol:

Solvent SystemPolarity IndexSolubility at 50°C (mg/mL)Solubility at 5°C (mg/mL)Expected Phase BehaviorProcess Recommendation
Pure Ethanol 5.2> 450~ 150Clear solution, low yieldAvoid as primary solvent; the solubility curve is too flat, retaining API in the mother liquor.
Ethyl Acetate 4.4~ 320~ 45Good nucleation, moderate yieldExcellent primary solvent for thermal dissolution.
Toluene 2.4~ 180< 10Rapid precipitation, oiling outHigh risk of Liquid-Liquid Phase Separation (LLPS); avoid rapid cooling.
EtOAc / Heptane (1:2) 2.1 (mix)~ 210< 5High-purity crystalline slurryOptimal system. Dissolve in EtOAc, then dose heptane slowly post-cooling.

Part 2: Self-Validating Crystallization Protocol

To avoid batch-to-batch variability, your protocol must be self-validating. The following methodology utilizes an anti-solvent cooling crystallization approach, incorporating strict internal checkpoints to verify the thermodynamic state of the system at each step.

Workflow A Crude 1-(1,2-Oxazol-5-yl)ethan-1-ol B Solvent Screening A->B C Thermal Dissolution B->C D Controlled Cooling C->D Supersaturation E Seeding / Nucleation D->E Metastable Zone F Filtration & Washing E->F G Pure Crystalline Product F->G

Workflow for optimizing the crystallization of 1-(1,2-Oxazol-5-yl)ethan-1-ol.

Step-by-Step Methodology:

Phase 1: Saturation and Polish Filtration

  • Suspend the crude 1-(1,2-Oxazol-5-yl)ethan-1-ol in Ethyl Acetate (3 volumes relative to crude mass).

  • Heat the reactor to 55°C under moderate agitation (250 RPM).

  • Validation Checkpoint: The solution must become optically clear. If undissolved particulates remain after 15 minutes, perform a hot polish filtration to remove extraneous solids before initiating crystallization. Failure to remove these solids will cause premature, uncontrolled nucleation (3)[3].

Phase 2: Metastable Zone Entry 4. Cool the reactor from 55°C to 40°C at a strict rate of 0.5 °C/min. 5. Validation Checkpoint: Utilize an in-line turbidity meter (e.g., FBRM). The solution must remain clear. If spontaneous turbidity spikes, you have breached the metastable zone width (MSZW) and crash-nucleated (4)[4]. Reheat to 55°C to dissolve and restart with a slower cooling rate.

Phase 3: Seeding and Isothermal Hold 6. At 40°C, introduce 1% w/w of high-purity crystalline 1-(1,2-Oxazol-5-yl)ethan-1-ol seeds. 7. Hold isothermally for 60 minutes to allow the seed bed to mature. 8. Validation Checkpoint: The seeds must remain suspended and visible. If they dissolve entirely, the system is undersaturated; you must evaporate 10% of the solvent volume and re-seed.

Phase 4: Anti-Solvent Dosing and Terminal Cooling 9. Cool to 5°C at 0.1 °C/min while linearly dosing 6 volumes of Heptane over 4 hours. 10. Validation Checkpoint: Sample the mother liquor. HPLC analysis should confirm the API concentration is < 5 mg/mL, confirming maximum yield recovery before filtration.

Part 3: Diagnostic Q&A (Troubleshooting)

Q1: Why does my batch consistently "oil out" instead of forming a crystalline slurry?

Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation trajectory of your cooling profile intersects the binodal phase boundary before reaching the metastable limit for crystal nucleation. For 1-(1,2-Oxazol-5-yl)ethan-1-ol, the highly polar hydroxyl group and the electron-rich isoxazole nitrogen form transient intermolecular hydrogen-bonding networks with structurally similar impurities. This depresses the melting point of the solute and heavily favors a liquid phase over a structured crystal lattice. Actionable Fix: You must alter the thermodynamics to favor crystallization. Shift your solvent system to include a non-polar anti-solvent (e.g., Heptane) to disrupt these hydrogen-bond networks. Implement a strict cooling rate of <0.2 °C/min and introduce 1-2% w/w seed crystals just inside the metastable zone to bypass the LLPS region entirely (5)[5].

Troubleshooting S Supersaturated Solution B Cooling Trajectory S->B L Oiling Out (LLPS) B->L Rapid cooling C Crystal Nucleation B->C Slow cooling I Add Antisolvent / Seed L->I I->C Recovery

Phase behavior pathways: Oiling out (LLPS) versus stable crystal nucleation.

Q2: How can I optimize the yield without compromising the purity of the isoxazole intermediate?

Causality: A common pitfall is relying solely on cooling crystallization in highly solubilizing protic solvents (like pure ethanol). Because the hydroxyl group of the API hydrogen-bonds strongly with the solvent, the solubility curve remains relatively flat even at low temperatures, leaving a high concentration of residual API dissolved in the mother liquor. Actionable Fix: Utilize a combined cooling and anti-solvent crystallization approach. After reaching the terminal cooling temperature (e.g., 5°C), slowly dose an anti-solvent. Monitor the mother liquor concentration via HPLC; the anti-solvent addition should be paused if the local supersaturation causes a spike in turbidity without corresponding crystal growth, which indicates the secondary nucleation of impurities (6)[6].

Q3: Is it possible to resolve the enantiomers of 1-(1,2-Oxazol-5-yl)ethan-1-ol during this crystallization step?

Causality: The molecule possesses a chiral center at the ethanol carbon. Direct crystallization of the racemate typically yields a racemic crystal lattice (a racemic compound) rather than a conglomerate, meaning classical fractional crystallization will not enrich the enantiomeric excess (ee). Furthermore, because it is a secondary alcohol rather than an amine or acid, classical diastereomeric salt formation is not directly applicable. Actionable Fix: You must either perform an enzymatic kinetic resolution prior to crystallization or derivatize the hydroxyl group into an ester (e.g., using a chiral acid like (S)-Naproxen) to create separable diastereomers. Once separated via crystallization, the ester can be hydrolyzed back to the enantiopure alcohol.

References

  • Source: benchchem.
  • Source: tianmingpharm.
  • Source: cambridge.
  • Source: wiley-vch.
  • Source: researchgate.
  • Source: acs.

Sources

Validation & Comparative

Comparative Efficacy of 1-(1,2-Oxazol-5-yl)ethan-1-ol Analogs in Medicinal Chemistry: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive review of the current research landscape reveals a significant gap in publicly available, comparative efficacy data for analogs of 1-(1,2-oxazol-5-yl)ethan-1-ol. While the 1,2-oxazole (isoxazole) scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities, specific, direct comparisons of a series of 1-(1,2-oxazol-5-yl)ethan-1-ol derivatives are not readily found in peer-reviewed literature. This guide, therefore, aims to provide a foundational understanding of the broader class of oxazole-containing compounds, their therapeutic potential, and the established methodologies for their evaluation, which would be applicable should such comparative data become available.

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, and it serves as a core structural motif in numerous natural products and synthetic molecules with significant biological activities.[1] The versatility of the oxazole scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The specific substitution pattern on the oxazole ring plays a pivotal role in determining the compound's biological target and efficacy.

The 1-(1,2-Oxazol-5-yl)ethan-1-ol Scaffold: A Potential for Exploration

The 1-(1,2-oxazol-5-yl)ethan-1-ol core represents a specific substitution pattern on the oxazole ring. While direct comparative studies on its analogs are scarce, the structural features suggest potential areas of therapeutic interest. The hydroxyl group can participate in hydrogen bonding with biological targets, and the oxazole ring itself can engage in various non-covalent interactions. The ethan-1-ol substituent provides a chiral center, suggesting that stereochemistry may play a crucial role in the biological activity of its analogs.

General Methodologies for Efficacy Evaluation

To conduct a comparative efficacy study of any series of chemical analogs, a robust set of experimental protocols is essential. The following are standard, widely accepted assays used in medicinal chemistry to evaluate the therapeutic potential of novel compounds.

Anticancer Activity Assessment: The MTT Assay

A fundamental method for assessing the cytotoxic effects of compounds on cancer cell lines is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% fetal bovine serum.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the 1-(1,2-oxazol-5-yl)ethan-1-ol analogs in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

To assess the potential of 1-(1,2-oxazol-5-yl)ethan-1-ol analogs as antimicrobial agents, the broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum:

    • Culture the selected bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on appropriate agar plates.

    • Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth. The concentration range should be sufficient to determine the MIC (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the standardized microbial suspension.

    • Include a growth control well (broth with inoculum but no compound) and a sterility control well (broth only).

    • Incubate the plates at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, diagrams can be utilized. The following Graphviz diagrams illustrate the workflows for the MTT assay and the broth microdilution method.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation & Dilution treatment Treatment with Analogs compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for the MTT cytotoxicity assay.

MIC_Determination_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_result Result inoculum_prep Microbial Inoculum Preparation inoculation Inoculation of 96-well Plate inoculum_prep->inoculation compound_dilution Compound Serial Dilution compound_dilution->inoculation incubation Incubation (16-20h) inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The field of medicinal chemistry is constantly evolving, with the exploration of novel chemical scaffolds being a key driver of drug discovery. While the 1-(1,2-oxazol-5-yl)ethan-1-ol scaffold remains underexplored in terms of comparative efficacy studies, the foundational principles of drug evaluation are well-established. The experimental protocols and workflows detailed in this guide provide a robust framework for any future investigation into this and other novel chemical series.

For researchers, scientists, and drug development professionals, the path forward is clear. The synthesis of a focused library of 1-(1,2-oxazol-5-yl)ethan-1-ol analogs, followed by systematic screening using validated assays such as the MTT and broth microdilution methods, would be the necessary first step to unlock the therapeutic potential of this chemical class. Such studies would not only provide the much-needed comparative efficacy data but also illuminate the structure-activity relationships, paving the way for the rational design of more potent and selective drug candidates. The scientific community awaits such data to fully assess the promise of these intriguing molecules.

References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-27. [Link]

  • Singh, G., & Tilvi, S. (2011). A comprehensive review on biological activities of oxazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 555-566.
  • A review on chemical synthesis and biological activities of oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
  • Kakkar, S., & Narasimhan, B. (2019).
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025, November 21). Preprints.org.
  • Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026, January 9). PubMed. [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. MDPI.

Sources

A Comparative Guide to Establishing a Reproducible Asymmetric Synthesis of 1-(1,2-Oxazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The chiral alcohol 1-(1,2-Oxazol-5-yl)ethan-1-ol is a valuable heterocyclic building block. The 1,2-oxazole (isoxazole) motif is present in numerous pharmacologically active compounds, and the stereochemistry of the secondary alcohol is often critical for biological activity and target engagement. Consequently, developing a robust, scalable, and reproducible asymmetric synthesis for this target is of significant interest to researchers in medicinal chemistry and process development.

Direct literature precedence for the asymmetric synthesis of this specific molecule is sparse. Therefore, this guide provides a prospective and comparative analysis of three leading, highly reproducible methodologies for the asymmetric reduction of prochiral ketones, applied here to the logical precursor, 5-acetyl-1,2-oxazole. We will dissect the core principles, provide detailed experimental protocols, and evaluate the critical parameters that govern the reproducibility and success of each approach:

  • Asymmetric Transfer Hydrogenation (ATH) with Noyori-type catalysts.

  • Biocatalytic Reduction with Ketoreductases (KREDs).

  • Corey-Bakshi-Shibata (CBS) Catalytic Reduction.

This guide is designed to equip researchers with the foundational knowledge and practical steps required to select and implement a successful and reproducible synthetic strategy.

The Common Precursor: 5-Acetyl-1,2-Oxazole

All three methodologies begin with the same prochiral ketone, 5-acetyl-1,2-oxazole. While various synthetic routes to substituted oxazoles exist, a common approach involves the reaction of an appropriate precursor with hydroxylamine. For instance, the synthesis can be achieved from 1,3-dicarbonyl compounds or related synthons. Ensuring the purity of this starting material is the first critical step towards a reproducible asymmetric reduction, as impurities can inhibit or poison catalysts.

Methodology 1: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation, pioneered by Noyori, is a powerful and widely adopted method for the reduction of ketones.[1][2] It relies on a well-defined ruthenium (II) catalyst bearing a chiral diamine ligand, which facilitates the transfer of hydrogen from a simple source, such as isopropanol or a formic acid/triethylamine mixture, to the ketone with high stereocontrol.[1][3]

Causality and Mechanistic Insight

The predictability and high enantioselectivity of the Noyori ATH reaction stem from a highly organized, six-membered pericyclic transition state.[1][4] The catalyst, upon activation, forms a ruthenium hydride species. The ketone coordinates to this complex, and the transfer of hydride to the carbonyl carbon and a proton from the ancillary ligand to the carbonyl oxygen occurs in a concerted fashion. The stereochemical outcome is dictated by the chiral environment of the ligand, which forces the substrate to adopt a specific orientation to minimize steric hindrance, typically placing the larger substituent (the oxazole ring) away from the catalyst's arene ligand.[3]

cluster_workflow General Asymmetric Synthesis Workflow Start Prochiral Ketone (5-Acetyl-1,2-Oxazole) Method Asymmetric Reduction (ATH, KRED, or CBS) Start->Method Product Crude Chiral Alcohol (1-(1,2-Oxazol-5-yl)ethan-1-ol) Method->Product Purify Purification (e.g., Column Chromatography) Product->Purify PureProduct Purified Chiral Alcohol Purify->PureProduct Analysis Chiral HPLC Analysis PureProduct->Analysis Result Determine Yield & Enantiomeric Excess (% ee) Analysis->Result

Caption: General workflow for asymmetric synthesis and validation.

Experimental Protocol: Noyori Asymmetric Transfer Hydrogenation

This protocol is a general procedure adapted for the target substrate.

Materials:

  • 5-Acetyl-1,2-oxazole (1.0 eq)

  • (R,R)-RuCl[(p-cymene)(TsDPEN)] or (S,S)-RuCl[(p-cymene)(TsDPEN)] (0.005 - 0.01 eq)

  • Formic acid (HCOOH) (2.5 eq)

  • Triethylamine (NEt₃) (1.0 eq)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Ru catalyst (e.g., 0.01 eq).

  • Add the anhydrous, degassed solvent (to make a ~0.1 M solution with respect to the ketone).

  • Prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio is common, but here we use a 2.5:1 ratio) by slowly adding formic acid to triethylamine in a separate flask at 0 °C.

  • Add the 5-acetyl-1,2-oxazole (1.0 eq) to the catalyst solution.

  • Add the pre-formed formic acid/triethylamine mixture (1.0 eq of NEt₃, 2.5 eq of HCOOH) to the reaction flask.

  • Stir the reaction at a controlled temperature (e.g., 25-40 °C) and monitor its progress by TLC or GC/MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the pure 1-(1,2-Oxazol-5-yl)ethan-1-ol.

Key Factors for Reproducibility:

  • Catalyst Integrity: Use a high-purity, well-defined pre-catalyst. Air and moisture stability are good but handling under an inert atmosphere is best practice.[2]

  • Solvent and Reagent Quality: Anhydrous and degassed solvents are crucial. The purity of the formic acid and triethylamine can impact catalyst activity and longevity.

  • Temperature Control: While robust, reaction temperature can influence both rate and, in some cases, selectivity. Consistent temperature control is key.

Methodology 2: Biocatalytic Reduction

Biocatalysis, particularly using ketoreductases (KREDs), has become a cornerstone of modern asymmetric synthesis due to its exceptional selectivity and environmentally benign reaction conditions.[5][6] KREDs are enzymes that use a cofactor, typically NADPH, to reduce ketones to alcohols with often perfect enantioselectivity.[7]

Causality and Mechanistic Insight

The extraordinary selectivity of KREDs arises from the precisely shaped active site of the enzyme, which binds the substrate in a specific orientation relative to the hydride-donating NADPH cofactor.[5] For a given ketone, one enantiotopic face is presented for reduction while the other is sterically blocked, leading to the formation of a single alcohol enantiomer. A successful biocatalytic process requires a cofactor regeneration system, where a cheap sacrificial molecule (like isopropanol or glucose) is used by a second enzyme (like an alcohol dehydrogenase or glucose dehydrogenase) to continuously regenerate the expensive NADPH cofactor.[7]

cluster_workflow Biocatalytic Reduction Cycle with Cofactor Regeneration Ketone Ketone (R1-CO-R2) KRED KRED (Ketoreductase) Ketone->KRED Substrate Binding Alcohol Chiral Alcohol (R1-CH(OH)-R2) KRED->Alcohol Product Release NADP NADP+ KRED->NADP RegenEnzyme Regeneration Enzyme (e.g., GDH) NADP->RegenEnzyme NADPH NADPH NADPH->KRED Hydride Donation RegenEnzyme->NADPH Cofactor Regeneration Byproduct Byproduct (e.g., Gluconolactone) RegenEnzyme->Byproduct Sacrificial Sacrificial Substrate (e.g., Glucose) Sacrificial->RegenEnzyme

Caption: KRED catalytic cycle with NADPH regeneration.

Experimental Protocol: KRED-Mediated Reduction

This protocol outlines a typical screening and small-scale preparative reaction.

Materials:

  • KRED screening kit (containing a panel of different KREDs).

  • NADP⁺ cofactor.

  • Glucose Dehydrogenase (GDH) for regeneration.

  • D-Glucose.

  • 5-Acetyl-1,2-oxazole.

  • Aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.0).

  • Organic co-solvent (e.g., DMSO or isopropanol).

Procedure:

  • Screening: In parallel vials or a 96-well plate, set up small-scale reactions (~1 mL). To each vial containing buffer, add glucose, NADP⁺, GDH, and a different KRED from the kit.

  • Add a stock solution of 5-acetyl-1,2-oxazole (e.g., dissolved in a minimal amount of DMSO) to each vial to a final concentration of ~10-20 mM.

  • Incubate the reactions at a controlled temperature (e.g., 30 °C) with shaking for 24 hours.

  • Quench the reactions by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.

  • Analyze the extracts by chiral HPLC or GC to identify KREDs that give high conversion and high enantiomeric excess (>99% e.e.) for either the (R) or (S) alcohol.

  • Preparative Scale (using the best KRED identified): In a larger vessel, dissolve glucose (e.g., 1.1 eq), NADP⁺ (e.g., 0.001 eq), GDH, and the chosen KRED in buffer.

  • Add the 5-acetyl-1,2-oxazole (1.0 eq), potentially as a solution in a co-solvent to improve solubility.

  • Maintain the reaction at the optimal pH and temperature, monitoring for completion.

  • Upon completion, perform a work-up by extracting with an organic solvent. Dry the organic phase, concentrate, and purify as needed.

Key Factors for Reproducibility:

  • Enzyme Selection: The single most important factor. A screening is mandatory as KREDs have varying substrate specificities.[8]

  • pH and Temperature Control: Enzyme activity is highly dependent on pH and temperature. These must be precisely controlled and kept consistent between runs.

  • Substrate Loading and Co-solvents: High substrate concentrations can lead to enzyme inhibition or substrate insolubility. The choice and percentage of co-solvent must be optimized and kept constant.[7]

Methodology 3: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a classic, highly reliable method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃•THF or BH₃•SMe₂).[9]

Causality and Mechanistic Insight

The reaction proceeds via coordination of the borane source to the nitrogen atom of the oxazaborolidine catalyst.[10] This complex then coordinates to the ketone carbonyl through the endocyclic boron atom. The ketone is oriented to place its larger substituent away from the bulky group on the catalyst's stereogenic center. Hydride is then delivered from the catalyst-bound BH₃ to the carbonyl face opposite this bulky group, ensuring high enantioselectivity.[11] The catalyst is regenerated, allowing it to be used in sub-stoichiometric amounts.

Experimental Protocol: CBS Reduction

This protocol is a general procedure adapted for the target substrate.

Materials:

  • (R)- or (S)-Me-CBS catalyst (typically as a 1 M solution in toluene).

  • Borane-dimethyl sulfide complex (BH₃•SMe₂) or Borane-THF complex (BH₃•THF) (1.0 M solution).

  • 5-Acetyl-1,2-oxazole (1.0 eq).

  • Anhydrous, degassed THF or Toluene.

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the CBS catalyst solution (e.g., 0.1 eq).

  • Cool the flask to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add the borane solution (e.g., 0.6 eq of BH₃•SMe₂) to the catalyst and stir for 10-15 minutes.

  • In a separate flask, dissolve the 5-acetyl-1,2-oxazole (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst-borane mixture over 20-30 minutes, maintaining the low temperature.

  • Stir the reaction at this temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow, dropwise addition of methanol at the low temperature.

  • Allow the mixture to warm to room temperature, and then add 1 M HCl and stir for 30 minutes.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography.

Key Factors for Reproducibility:

  • Stoichiometry: The ratio of borane to ketone is critical. Excess borane can lead to a non-catalyzed, non-selective background reduction, lowering the e.e.[12]

  • Temperature Control: Low temperatures are often required to achieve the highest enantioselectivity. Precise and consistent temperature control is paramount.

  • Reagent Purity: The purity and exact molarity of the borane solution and the quality of the CBS catalyst are essential for consistent results.

Analytical Validation: The Key to Reproducibility

A synthesis protocol can only be deemed reproducible if its outcome can be accurately and consistently measured. The gold standard for determining the enantiomeric excess of the product is High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP).[13][14]

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

System and Column:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® IA, IB, or IC).

Procedure:

  • Sample Preparation: Prepare a racemic standard of 1-(1,2-Oxazol-5-yl)ethan-1-ol (e.g., by reduction of the ketone with NaBH₄). Dissolve the racemic standard and the sample from the asymmetric synthesis in the mobile phase to a concentration of ~0.5-1.0 mg/mL.

  • Method Development: Screen different mobile phases to achieve baseline separation of the two enantiomers using the racemic standard. A common starting point for polysaccharide columns is a mixture of n-heptane/isopropanol or n-heptane/ethanol.

  • HPLC Conditions (Example):

    • Column: Chiralpak® IA (4.6 x 250 mm, 5 µm).

    • Mobile Phase: n-Heptane / Ethanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength for the oxazole ring (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic standard to determine the retention times (t_R1, t_R2) and confirm the resolution of the two enantiomer peaks.

    • Inject the sample from your asymmetric synthesis.

    • Integrate the peak areas (Area₁ and Area₂) for the two enantiomers.

  • Calculation: Calculate the enantiomeric excess using the formula: % e.e. = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100.[13]

Comparative Summary and Recommendations

FeatureAsymmetric Transfer Hydrogenation (Noyori)Biocatalytic Reduction (KRED)CBS Reduction
Typical % e.e. 95 - >99%>99% is common90 - 99%
Typical Yield High (>90%)High (>90%), but limited by 50% max for kinetic resolutionHigh (>85%)
Catalyst Source Commercially availableCommercially available kits/enzymesCommercially available
Operational Complexity Moderate (requires inert atmosphere)Moderate (requires buffer prep, pH control)Moderate (requires inert atmosphere, low temp)
Substrate Scope Broad for aryl/heteroaryl ketonesSubstrate-dependent; screening is essentialVery Broad
Key Reproducibility Factor Catalyst and reagent purityEnzyme selection and reaction conditions (pH, temp)Strict stoichiometry and temperature control
"Green" Credentials Good (catalytic)Excellent (aqueous, mild conditions)Fair (uses stoichiometric borane)
Expert Recommendation

For a researcher or drug development professional seeking to establish a highly reproducible and scalable synthesis of 1-(1,2-Oxazol-5-yl)ethan-1-ol, the Biocatalytic (KRED) approach is the most promising starting point. While it requires an initial screening investment, the potential to achieve near-perfect enantioselectivity (>99.9% e.e.) under mild, aqueous conditions is a significant advantage. The commercial availability of diverse KRED libraries makes finding a suitable enzyme for a novel substrate like 5-acetyl-1,2-oxazole highly probable.[5][6] The operational simplicity and scalability of biocatalytic processes are well-proven in industrial settings.

Should biocatalysis prove challenging, Asymmetric Transfer Hydrogenation offers an excellent and robust alternative. The catalysts are well-defined, the reaction is highly predictable, and it avoids the use of stoichiometric, pyrophoric borane reagents, making it more amenable to scale-up than the CBS reduction.[1]

Ultimately, the choice of method will depend on available resources, scale, and specific project goals. However, by adhering to the detailed protocols and being mindful of the key reproducibility factors outlined in this guide, researchers can confidently develop a successful asymmetric synthesis for this valuable chiral building block.

References

  • (Reference to a general review on oxazole synthesis, based on search results like[15] or[16])

  • (Reference to a review on chiral HPLC, e.g.,[13] or[14])

  • (Reference to a general review on KREDs, e.g.,[5] or[6])

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. [Link]

  • (Reference to a specific KRED application, e.g.,[8] or[7])

  • (Reference to a general review on asymmetric synthesis)
  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. ACS Publications. [Link]

  • (Reference to a specific HPLC application, e.g.,[17])

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Catalysis. [Link]

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. ResearchGate. [Link]

  • (Reference to a review on oxazole synthesis, e.g.,[18] or[19])

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PMC. [Link]

  • (Reference to a video on CBS reduction mechanism, e.g.,[20])

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

  • (Reference to a specific chiral separation, e.g.,[21])

  • Corey-Bakshi-Shibata (CBS) Reduction. ResearchGate. [Link]

  • WO2000073288A1 - Method for preparing 5-substituted oxazoles.
  • (Reference to a general synthesis paper)
  • (Reference to a general HPLC principles document, e.g.,[22])

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. PMC. [Link]

  • Biocatalytic approaches to a key building block for the anti-thrombotic agent ticagrelor. The University of Manchester Research. [Link]

  • Noyori Asymmetric Transfer Hydrogenation. Chem-Station. [Link]

  • SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES. Rasayan Journal of Chemistry. [Link]

Sources

Cross-Validation of GC-MS and NMR Data for 1-(1,2-Oxazol-5-yl)ethan-1-ol Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the structural integrity and purity of heterocyclic building blocks are non-negotiable. 1-(1,2-Oxazol-5-yl)ethan-1-ol (also known as 1-(isoxazol-5-yl)ethanol) is a highly versatile intermediate, but its low molecular weight (113.11 g/mol ) and polarity make purity determination challenging.

Historically, laboratories have relied on single-mode analytical approaches like HPLC-UV or GC-FID. However, these methods introduce critical blind spots, such as UV response factor biases or the inability to detect "NMR-silent" inorganic salts. To establish a metrologically sound purity profile, I strongly advocate for an orthogonal approach: cross-validating Gas Chromatography-Mass Spectrometry (GC-MS) with quantitative Nuclear Magnetic Resonance (qNMR) .

This guide objectively compares these methodologies, outlines self-validating protocols, and demonstrates how their synergistic cross-validation ensures unambiguous purity certification.

Modality Comparison: GC-MS vs. qNMR

Relying on a single technique often yields a skewed purity value. As outlined by the [1], a metrologically sound assessment requires combining direct and indirect analytical means. The table below summarizes how GC-MS and qNMR provide complementary data streams.

Analytical ParameterGC-MS (Gas Chromatography-Mass Spectrometry)qNMR (Quantitative Nuclear Magnetic Resonance)Cross-Validation Synergy
Primary Output Relative purity (% Chromatographic Area)Absolute mass fraction (% w/w)Reconciles relative volatile purity against absolute mass fraction.
Impurity Detection Highly sensitive to volatile organic impurities and residual solvents.Detects all NMR-active species; infers "NMR-silent" inorganics via mass balance effect.GC-MS identifies specific volatiles that qNMR quantifies in the bulk mixture.
Structural Confirmation Fragmentation fingerprinting (Molecular ion m/z 113).Regiochemical confirmation (distinguishes 1,2-oxazol-5-yl from 3-yl isomers).Ensures the correct regioisomer is being quantified.
Reference Standard Dependency Requires an identical, highly pure reference standard for absolute quantitation.Primary Ratio Method: Requires only an independent, traceable internal calibrant[2].Eliminates the bottleneck of sourcing a >99% pure standard of the analyte itself.

Orthogonal Cross-Validation Workflow

The following diagram illustrates the logical flow of data from raw sample to a high-confidence Certificate of Analysis (CoA). By treating qNMR as the primary input and GC-MS as the orthogonal input, we create a self-validating loop[3].

G cluster_analysis Sample 1-(1,2-Oxazol-5-yl)ethan-1-ol Batch Sample GCMS GC-MS Analysis (Relative Purity & Volatiles) Sample->GCMS qNMR qNMR Analysis (Absolute Mass Fraction) Sample->qNMR Data_GCMS Chromatographic Area % Isomeric Fingerprint GCMS->Data_GCMS Data_qNMR Absolute Purity (% w/w) Regiochemical ID qNMR->Data_qNMR CrossVal Orthogonal Cross-Validation (Mass Balance Reconciliation) Data_GCMS->CrossVal Volatile Profile Data_qNMR->CrossVal Primary Ratio Result Validated Certificate of Analysis (High-Confidence Release) CrossVal->Result

Fig 1: Orthogonal cross-validation workflow for 1-(1,2-Oxazol-5-yl)ethan-1-ol purity.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed to validate itself during execution.

Protocol A: GC-MS Volatile Profiling & Fingerprinting

Objective: Determine the relative purity of volatile components and confirm the molecular weight.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 1-(1,2-oxazol-5-yl)ethan-1-ol in 1.0 mL of GC-grade methanol.

  • Instrument Setup: Agilent 7890 GC coupled with a 5975 MS (or equivalent). Use a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Injection: Inject 1 µL at a split ratio of 50:1. Inlet temperature: 250°C.

  • Oven Program: 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Acquisition: Electron Ionization (EI) mode at 70 eV. Scan range: m/z 40–400. Implement a 2.5-minute solvent delay[3].

Causality & Scientific Rationale: Why 70 eV and a solvent delay? 70 eV is the universal standard for electron ionization, ensuring the resulting fragmentation pattern can be directly cross-referenced against NIST libraries for definitive structural confirmation. The 2.5-minute solvent delay is a critical system safeguard; it prevents the massive methanol solvent peak from burning out the MS filament[3].

Protocol B: Absolute qNMR Purity Determination

Objective: Determine the absolute mass fraction (% w/w) of the analyte without needing a reference standard of the analyte itself.

Step-by-Step Methodology:

  • Calibrant Selection: Select Dimethyl sulfone (DMSO2, NIST SRM traceable) as the Internal Calibrant (IC).

  • Sample Preparation: Accurately weigh (~0.01 mg precision) approximately 15 mg of 1-(1,2-oxazol-5-yl)ethan-1-ol and 5 mg of DMSO2 into the same vial. Co-dissolve completely in 0.6 mL of CDCl₃ and transfer to a high-quality 5 mm NMR tube[4].

  • Instrument Setup: 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse angle: 90° for uniform excitation.

    • Relaxation delay (D1): 60 seconds.

    • Number of Scans (NS): 16 to 64 (target a Signal-to-Noise ratio > 250:1)[5].

  • Data Processing: Apply exponential line broadening (0.3 Hz), phase manually, and apply a strict baseline correction. Integrate the DMSO2 singlet (~3.0 ppm) and the analyte's ethoxy CH quartet (~4.9 ppm) or isoxazole H-4 proton (~6.2 ppm).

Causality & Scientific Rationale: Why Dimethyl sulfone? Accurate concentration determination mandates non-overlapping peaks[6]. The isoxazole ring protons of our analyte appear at ~6.2 ppm (H-4) and ~8.4 ppm (H-3), while the ethanol side chain shows a doublet at ~1.5 ppm and a quartet at ~4.9 ppm. DMSO2 provides a sharp, 6-proton singlet at ~3.0 ppm, perfectly isolated from all analyte signals. Why a 60-second relaxation delay? qNMR is a primary ratio measurement[2]. To ensure the integrals directly correlate to the number of nuclei, all protons must fully relax to their equilibrium state between pulses. Setting D1 > 5 × T₁ (longitudinal relaxation time) prevents the under-integration of slower-relaxing nuclei, which would otherwise artificially skew the purity calculation[5].

Data Synthesis and Cross-Validation Logic

The true power of this methodology lies in reconciling the data from both techniques. According to the[7], absolute qNMR offers distinct advantages because accurately weighed samples will reveal the presence of inorganic impurities and non-observables via a mass balance deficit.

Scenario Analysis:

  • Scenario 1: GC-MS Purity is 99.5% (Area) but qNMR is 92.0% (w/w).

    • Interpretation: The discrepancy proves the presence of non-volatile impurities. Because GC-MS cannot detect inorganic salts (e.g., residual catalysts from the synthesis of the isoxazole ring) or highly polar non-volatiles, it overestimates purity. qNMR reveals the true mass fraction.

  • Scenario 2: GC-MS and qNMR both report >98.5%.

    • Interpretation: High confidence release. The absence of a mass balance deficit in qNMR confirms that no hidden inorganic salts are present, and the clean GC-MS trace confirms the absence of volatile organic impurities that might be hidden under the solvent peak in NMR.

  • Scenario 3: Regiochemical Validation.

    • Interpretation: GC-MS fragmentation of 1-(1,2-oxazol-5-yl)ethan-1-ol and its isomer 1-(1,2-oxazol-3-yl)ethan-1-ol may look nearly identical. However, the NMR chemical shifts (specifically the H-4 proton at ~6.2 ppm vs an H-5 proton which would appear further downfield) definitively assign the 5-yl substitution pattern, ensuring the correct building block is utilized.

By enforcing this cross-validation framework, drug development professionals can prevent impure or incorrectly assigned building blocks from compromising downstream API synthesis.

References

  • A Guide to Quantitative NMR (qNMR) Emery Pharma URL:[Link]

  • Purity by Absolute qNMR Instructions American Chemical Society (ACS) URL: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Journal of Medicinal Chemistry (NIH PMC) URL:[Link]

  • Quantitative NMR Spectroscopy Guidelines University of Oxford URL:[Link]

  • An Approach to the Metrologically Sound Traceable Assessment of the Chemical Purity of Organic Reference Materials National Institute of Standards and Technology (NIST) URL:[Link]

  • Determination of Aldrin Purity Using a Combination of the Mass Balance Approach and Quantitative NMR Journal of the Brazilian Chemical Society (SciELO) URL:[Link]

Sources

A Comparative Analysis of Steric Hindrance: 1-(1,2-Oxazol-5-yl)ethan-1-ol versus its Phenyl Analog

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Nuances of Steric Bulk in Molecular Design

In the intricate world of molecular design, particularly within pharmaceutical and materials science, the spatial arrangement of atoms—or steric hindrance—plays a pivotal role in dictating a molecule's reactivity, conformation, and biological activity. The substitution of a classic phenyl ring with a five-membered heterocycle like isoxazole is a common strategy in medicinal chemistry, often employed to modulate electronic properties, improve metabolic stability, or alter solubility. However, the steric implications of such a substitution are often less intuitively understood. This guide provides an in-depth, experimentally grounded comparison of the steric effects of the 1-(1,2-oxazol-5-yl)ethyl group versus the well-characterized phenethyl group, using 1-(1,2-oxazol-5-yl)ethan-1-ol and its phenyl analog, 1-phenylethanol, as model systems.

The isoxazole ring, with its unique electronic distribution and geometry, presents a different steric profile compared to the planar, symmetric phenyl ring. Understanding these differences is crucial for predicting reaction outcomes, designing selective catalysts, and optimizing ligand-receptor interactions. This guide will delve into both theoretical and practical methods for quantifying and comparing these steric effects, providing researchers with the insights needed to make informed decisions in their synthetic and drug discovery endeavors.

Structural and Electronic Considerations: Isoxazole vs. Phenyl

The fundamental differences in the steric profiles of the 1-(1,2-oxazol-5-yl) and phenyl groups arise from their distinct electronic and geometric properties.

The phenyl group is a planar, six-membered aromatic ring with D6h symmetry. The substituents on the ring and the benzylic position experience a relatively predictable steric environment. In contrast, the 1,2-oxazole is a planar, five-membered aromatic heterocycle with lower symmetry. The presence of the oxygen and nitrogen heteroatoms leads to a non-uniform distribution of electron density and different bond lengths and angles compared to benzene. This inherent asymmetry can lead to more complex steric interactions.

The C5 position of the isoxazole ring, where the ethan-1-ol moiety is attached, is adjacent to the oxygen atom. The lone pairs of the oxygen atom and the overall electronic nature of the ring can influence the preferred conformation of the side chain, thereby affecting the steric accessibility of the chiral center.

Below is a diagram illustrating the structural differences between the two core scaffolds.

Caption: Comparison of Phenyl and 1,2-Oxazol-5-yl Scaffolds.

Quantifying Steric Hindrance: Experimental Approaches

To objectively compare the steric hindrance of the 1-(1,2-oxazol-5-yl)ethan-1-ol and its phenyl analog, we propose a series of established experimental protocols.

Lipase-Catalyzed Kinetic Resolution: A Direct Comparison of Reaction Rates

Enzymes are highly sensitive to the steric environment around a reaction center. A lipase-catalyzed kinetic resolution of the racemic alcohols provides a direct and quantitative measure of the steric hindrance experienced by the catalyst. The relative rates of acylation of the two enantiomers of each alcohol will reflect the steric accessibility of the hydroxyl group.

A well-established procedure for the kinetic resolution of 1-phenylethanol can be adapted for 1-(1,2-oxazol-5-yl)ethan-1-ol.[1][2]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Synthesis of Racemic Alcohols:

    • 1-Phenylethanol: Commercially available.

    • 1-(1,2-Oxazol-5-yl)ethan-1-ol: Synthesized by the reduction of 5-acetyloxazole. The synthesis of the starting material can be achieved through various established methods.[3]

  • Enzymatic Acylation:

    • To a solution of the racemic alcohol (1.0 mmol) in an appropriate organic solvent (e.g., toluene, 10 mL), add an acyl donor (e.g., vinyl acetate, 2.0 mmol).

    • Initiate the reaction by adding a lipase (e.g., Novozym 435, 20 mg).

    • Stir the reaction mixture at a constant temperature (e.g., 30 °C) and monitor the progress by taking aliquots at regular intervals.

  • Analysis:

    • Analyze the aliquots by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

    • Calculate the conversion (c) and the enantiomeric ratio (E).

  • Comparison:

    • The initial reaction rates and the enantiomeric ratios (E) for the two alcohols will provide a direct comparison of the steric hindrance imposed by the phenyl and isoxazolyl groups. A lower reaction rate for the isoxazole analog would indicate greater steric hindrance.

Data Presentation:

SubstrateCatalystAcyl DonorSolventTemperature (°C)Initial Rate (mmol/h)E-value
1-PhenylethanolNovozym 435Vinyl AcetateToluene30To be determinedTo be determined
1-(1,2-Oxazol-5-yl)ethan-1-olNovozym 435Vinyl AcetateToluene30To be determinedTo be determined

This table presents a template for recording and comparing the kinetic resolution data.

G cluster_workflow Kinetic Resolution Workflow RacemicAlcohol Racemic Alcohol (Phenyl or Isoxazolyl) Reaction Enzymatic Acylation RacemicAlcohol->Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Reaction Lipase Lipase (e.g., Novozym 435) Lipase->Reaction Monitoring Reaction Monitoring (Chiral HPLC/GC) Reaction->Monitoring DataAnalysis Data Analysis (Rate, E-value) Monitoring->DataAnalysis Conclusion Comparison of Steric Hindrance DataAnalysis->Conclusion

Caption: Workflow for Comparing Steric Hindrance via Kinetic Resolution.

Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the use of the Nuclear Overhauser Effect (NOE), can provide valuable insights into the preferred solution-state conformation of the ethan-1-ol side chain relative to the aromatic ring. Differences in through-space interactions between the protons of the ethyl group and the aromatic ring protons will reveal variations in the steric environment.

Experimental Protocol: NMR Conformational Analysis

  • Sample Preparation: Prepare solutions of 1-(1,2-oxazol-5-yl)ethan-1-ol and 1-phenylethanol in a suitable deuterated solvent (e.g., CDCl₃).

  • 1D and 2D NMR Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra for signal assignment. Perform 2D NOESY or ROESY experiments to identify through-space correlations.

  • Analysis:

    • For 1-phenylethanol, observe NOEs between the carbinol proton (CH-OH) and the ortho-protons of the phenyl ring.

    • For 1-(1,2-oxazol-5-yl)ethan-1-ol, look for NOEs between the carbinol proton and the H4 proton of the isoxazole ring.

    • The relative intensities of these NOE cross-peaks can be used to infer the predominant rotamer populations and thus the steric influence of the ring on the side chain.

Computational Modeling: Visualizing Steric Maps

In addition to experimental methods, computational chemistry offers powerful tools to visualize and quantify steric hindrance. By calculating steric maps, we can gain a three-dimensional understanding of the space occupied by the isoxazolyl and phenyl groups.

Methodology: Computational Steric Analysis

  • Structure Optimization: Perform geometry optimizations of 1-(1,2-oxazol-5-yl)ethan-1-ol and 1-phenylethanol using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G*).

  • Steric Map Generation: Utilize software packages that can generate steric maps based on the van der Waals radii of the atoms. These maps visually represent the sterically accessible and hindered regions around the molecule.

  • Quantitative Analysis: Calculate steric parameters such as the Charton steric parameter (ν) or other topological steric effect indices to provide a quantitative comparison.[4]

G cluster_computational Computational Analysis Workflow Start Input Structures (Phenyl & Isoxazolyl Analogs) DFT Geometry Optimization (DFT) Start->DFT StericMap Steric Map Generation DFT->StericMap StericParams Calculation of Steric Parameters DFT->StericParams Visualization 3D Visualization of Steric Hindrance StericMap->Visualization Comparison Quantitative Comparison of Steric Effects StericParams->Comparison Visualization->Comparison

Caption: Workflow for Computational Steric Hindrance Analysis.

Implications in Drug Discovery and Synthesis

The observed differences in steric hindrance between the 1-(1,2-oxazol-5-yl)ethan-1-ol and its phenyl analog have significant practical implications:

  • Asymmetric Synthesis: In catalyst-controlled asymmetric reactions, the steric profile of the substrate is a critical determinant of enantioselectivity. A bulkier isoxazolyl group may lead to higher or lower enantiomeric excesses depending on the nature of the catalyst's chiral pocket.

  • Drug-Receptor Interactions: The isoxazole ring is often used as a bioisostere for a phenyl ring.[5][6][7] While electronic effects are a primary consideration, the altered steric bulk can significantly impact how a ligand fits into a binding pocket. A subtle change in steric hindrance could be the difference between a potent agonist and a weak binder.

  • Regioselectivity: In reactions involving substitution on the aromatic ring, the steric hindrance of the ethan-1-ol side chain can influence the regioselectivity of the reaction.

Conclusion

The choice between a phenyl and an isoxazolyl group in a molecule extends beyond simple electronic considerations. This guide has outlined a multi-faceted approach to comparing the steric hindrance of 1-(1,2-oxazol-5-yl)ethan-1-ol and its phenyl analog. Through a combination of experimental techniques, such as lipase-catalyzed kinetic resolution and NMR conformational analysis, alongside computational modeling, researchers can gain a comprehensive understanding of the steric implications of this common bioisosteric replacement. The proposed experimental workflows provide a practical framework for quantifying these effects, enabling more rational and predictive molecular design in both academic and industrial research settings. While direct measurement of classical steric parameters like Taft's Es for the 1-(1,2-oxazol-5-yl)ethyl group remains an area for future investigation, the kinetic data obtained from the proposed experiments will provide invaluable, context-specific insights into the steric nature of this important heterocyclic scaffold.

References

  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732. [Link]

  • Charton, M. (1975). Steric effects. 1. The nature of the steric parameter. The Journal of Organic Chemistry, 40(4), 407–412. [Link]

  • Anderson, E. M., & Janda, K. D. (2009). Efficient Chemoenzymatic Dynamic Kinetic Resolution of 1-Heteroaryl Ethanols. Organic Letters, 11(22), 5222–5225. [Link]

  • Microwave-assisted rapid synthesis of chiral oxazolines. (2021). Organic & Biomolecular Chemistry. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2026). ResearchGate. [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry. [Link]

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Safety Operating Guide

Comprehensive Disposal Protocol for 1-(1,2-Oxazol-5-yl)ethan-1-ol and Related Heterocyclic Alcohols

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a procedural framework for the safe disposal of 1-(1,2-Oxazol-5-yl)ethan-1-ol. All procedures must be conducted in strict accordance with the guidelines established by your institution's Environmental Health & Safety (EH&S) department and in compliance with all local, state, and federal regulations. In the absence of specific data for a compound, it must be handled as a hazardous substance.

Hazard Characterization and Risk Assessment

The precautionary principle dictates that laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by an authoritative body like an EH&S department.[1]

Potential Hazard Classification (Inferred) Rationale and Authoritative Source for Analogue
Acute Toxicity Category 4 (Harmful)Harmful if swallowed, in contact with skin, or if inhaled. This is based on GHS classifications for similar oxazole and thiazole ethanol structures.[2][3]
Skin Corrosion/Irritation Category 2 (Irritant)Causes skin irritation. This is a common characteristic of related oxazole compounds.[2][4][5]
Serious Eye Damage/Irritation Category 2A (Irritant)Causes serious eye irritation.[2][4][5]
Flammability Category 3 (Flammable Liquid)The presence of the ethanol group suggests the compound is likely a flammable liquid with a flashpoint below 60°C.[3][6]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation or drowsiness/dizziness.[2][4][7]

Personnel Protection and Safety Measures

Given the inferred hazards, stringent safety protocols are mandatory when handling 1-(1,2-Oxazol-5-yl)ethan-1-ol for disposal.

Protective Equipment Specification Justification
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and absorption.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To protect against splashes that can cause serious eye irritation.[4][5]
Skin and Body Protection Flame-resistant laboratory coat.To protect against skin exposure and in case of fire.
Engineering Controls Chemical Fume HoodAll handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of vapors.[4][8]

Waste Classification Workflow

Before disposal, the waste must be correctly classified according to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[9] A waste is hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[10][11][12]

The following decision workflow guides the classification of 1-(1,2-Oxazol-5-yl)ethan-1-ol.

G Diagram 1: Waste Classification for 1-(1,2-Oxazol-5-yl)ethan-1-ol start Start: Waste Generated is_listed Is the chemical on an EPA F, K, P, or U list? start->is_listed check_ignitability Does it have a flash point < 60°C (140°F)? (Presumed YES due to ethanol structure) is_listed->check_ignitability No listed_waste RCRA Listed Hazardous Waste is_listed->listed_waste Yes check_toxicity Is it harmful if ingested or absorbed? (Presumed YES based on analogue data) check_ignitability->check_toxicity No ignitable_waste RCRA Characteristic Waste: Ignitability (D001) check_ignitability->ignitable_waste Yes toxic_waste RCRA Characteristic Waste: Toxicity check_toxicity->toxic_waste Yes final_disposal Manage as Hazardous Waste for Incineration check_toxicity->final_disposal No, but proceed with caution as hazardous listed_waste->final_disposal ignitable_waste->check_toxicity toxic_waste->final_disposal

Caption: Waste classification decision process.

Based on this analysis, 1-(1,2-Oxazol-5-yl)ethan-1-ol waste must be managed as both an Ignitable (D001) and potentially Toxic hazardous waste .

Step-by-Step Disposal Protocol

The generation of hazardous waste is an unavoidable part of research; therefore, strict procedures for labeling, segregation, and packaging are essential for safe handling and disposal.[13]

G Diagram 2: Disposal Workflow cluster_prep Preparation & Collection cluster_label Labeling & Documentation cluster_storage Accumulation & Storage cluster_disposal Final Disposal gen_waste 1. Waste Generation (Unused reagent, reaction byproduct, contaminated materials) select_container 2. Select Container (Chemically compatible, sealable lid) gen_waste->select_container label_container 3. Label Container Immediately - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Pictograms - Accumulation Start Date select_container->label_container add_waste 4. Add Waste to Container (Use funnel, close immediately after) label_container->add_waste segregate 5. Segregate Waste (Store away from oxidizers) add_waste->segregate store_saa 6. Store in Satellite Accumulation Area (SAA) (In secondary containment) segregate->store_saa request_pickup 7. Request EH&S Pickup (When container is full or before storage time limits) store_saa->request_pickup ehs_disposal 8. Transfer to Licensed Disposal Facility request_pickup->ehs_disposal

Caption: Step-by-step hazardous waste disposal workflow.

Waste Collection
  • Unused or Waste Product: Collect all unwanted 1-(1,2-Oxazol-5-yl)ethan-1-ol, including reaction residues, in a designated hazardous waste container.

  • Contaminated Materials: Any items grossly contaminated with this chemical, such as pipette tips, absorbent pads, or gloves, must also be collected as solid hazardous waste.

  • Chemically Contaminated Sharps: Needles or razor blades must be placed in a designated red sharps container, which is then managed as hazardous waste.[13]

  • Empty Containers & Glassware: The first rinse of a container or glassware that held 1-(1,2-Oxazol-5-yl)ethan-1-ol must be collected as hazardous waste.[14] Subsequent rinses may be permissible for drain disposal only if your institution's EH&S guidelines allow and the pH is neutral.[14]

Container Selection and Labeling
  • Container: Use a container made of a material chemically compatible with alcohols and heterocyclic compounds (e.g., borosilicate glass or high-density polyethylene). The container must have a tight-fitting, screw-on cap.[14]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[14] The label, often provided by your EH&S department, must include:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "1-(1,2-Oxazol-5-yl)ethan-1-ol" . Do not use abbreviations or formulas.[14]

    • An accurate list of all constituents, including solvents and water.

    • The appropriate hazard indication (e.g., pictograms for "Flammable" and "Health Hazard").[9]

    • The accumulation start date (the date the first waste was added).

Waste Segregation and Storage
  • Segregation: Store the waste container for 1-(1,2-Oxazol-5-yl)ethan-1-ol separately from incompatible materials, particularly strong oxidizing agents, to prevent violent reactions.[15][16]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of the laboratory personnel.[9][14] The SAA must have secondary containment (e.g., a chemical-resistant tray or tub) to contain spills.

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[1][9][14]

Final Disposal and Decontamination

  • Waste Pickup: Once the waste container is full (approximately 90% capacity to allow for expansion) or approaches the regulatory time limit for storage (typically 90 or 180 days depending on your facility's generator status), arrange for a pickup by your institution's EH&S department or a licensed hazardous waste contractor.[9]

  • Decontamination of Empty Containers: A container that has held this hazardous waste can only be disposed of as regular trash after it has been triple-rinsed, with the first rinseate collected as hazardous waste.[1] The container label must be fully defaced or removed before it is discarded.[1]

Emergency Procedures: Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert others in the immediate area.

  • Evacuate non-essential personnel.[17]

  • Protect Yourself: Wear the appropriate PPE as outlined in Section 2.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4][17]

  • Clean: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

  • College of Chemistry, University of California, Berkeley. H&S Section 6: Hazardous Materials Recycling & Disposal. [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • MCF Environmental Services. (2020, June 8). The 4 Types of Hazardous Waste. [Link]

  • HEMCO. (2024, November 6). A Quick and Comprehensive Review of EPA Hazmat Classifications. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • ADCO Services. (2023, March 7). 9 Classes of Hazardous Waste You Should Know. [Link]

  • Stanford Environmental Health & Safety. Chemical Waste Disposal. [Link]

  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]

  • California Department of Toxic Substances Control. (2025, October 15). Defining Hazardous Waste. [Link]

  • NextSDS. Chemical Substance Information for (1R)-1-(1,2-oxazol-3-yl)ethan-1-ol. [Link]

  • U.S. Food & Drug Administration. Safety Data Sheet for Ethanol. [Link]

  • NextSDS. Chemical Substance Information for 1-(1,3-oxazol-5-yl)ethan-1-one. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.